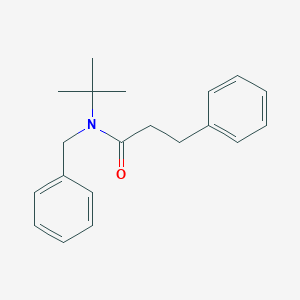
1-Methylpiperidin-4-yl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidin-4-yl 3-chlorobenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 3-chlorobenzoic acid 1-methyl-4-piperidinyl ester and has the molecular formula C13H16ClNO2. The purpose of
Mécanisme D'action
The exact mechanism of action of 1-Methylpiperidin-4-yl 3-chlorobenzoate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. It may also interact with voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticonvulsant, analgesic, and anti-inflammatory activities. It has been found to increase the threshold for seizures and reduce the severity of convulsions in animal models. It also exhibits significant analgesic effects by inhibiting the release of pain mediators such as prostaglandins and bradykinin. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Methylpiperidin-4-yl 3-chlorobenzoate in lab experiments is its potent pharmacological activity. This compound has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities at relatively low doses. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage.
Orientations Futures
There are several potential future directions for research on 1-Methylpiperidin-4-yl 3-chlorobenzoate. One area of interest is the development of more potent and selective analogs of this compound for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of research is the investigation of the mechanism of action of this compound in more detail, which could provide insights into the development of new drugs for various diseases. Additionally, there is potential for the use of this compound in the development of new anti-inflammatory agents for the treatment of chronic inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-Methylpiperidin-4-yl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a white crystalline solid.
Applications De Recherche Scientifique
1-Methylpiperidin-4-yl 3-chlorobenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. It has also been investigated for its potential as a drug candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
Formule moléculaire |
C13H16ClNO2 |
|---|---|
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3 |
Clé InChI |
DEBKOGNIISILTK-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




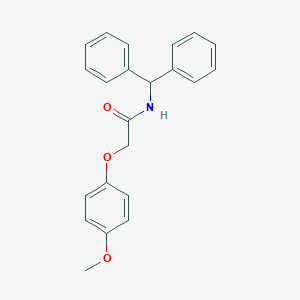
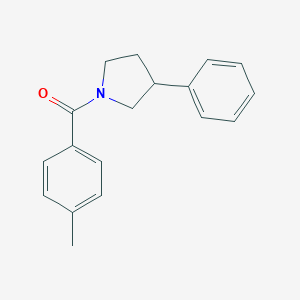
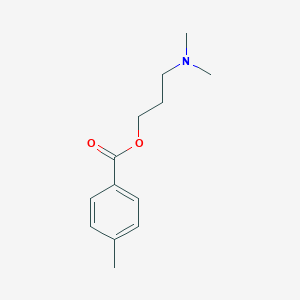
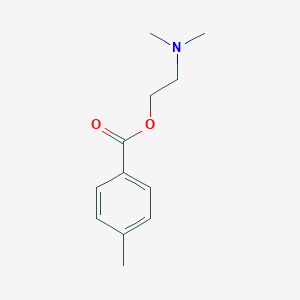
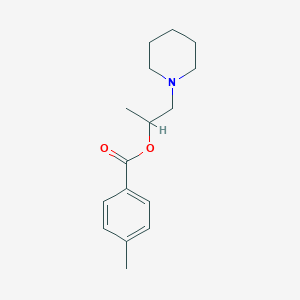

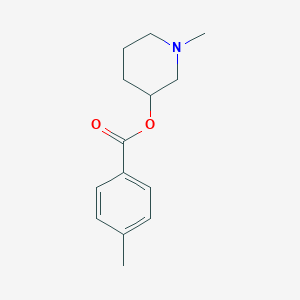
![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
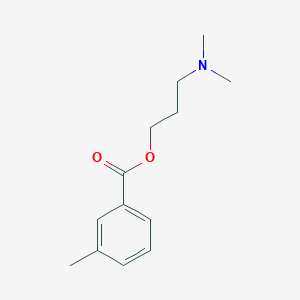

![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
